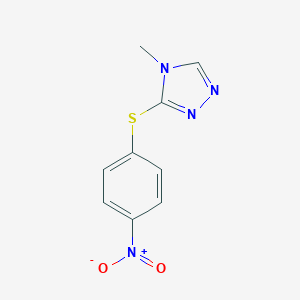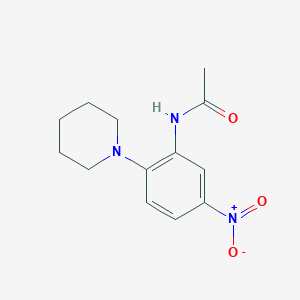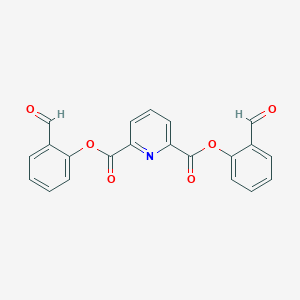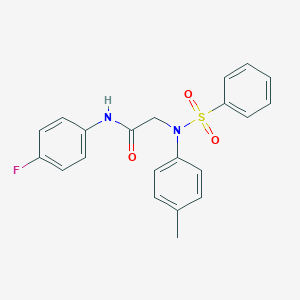![molecular formula C25H25NO4 B410948 Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate](/img/structure/B410948.png)
Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoate is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the core anthracene structure, followed by the introduction of the pyrrole ring through a cyclization reaction. The hexanoate ester group is then added via esterification.
Anthracene Core Formation: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Pyrrole Ring Cyclization: The cyclization to form the pyrrole ring can be achieved using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Esterification: The final step involves the esterification of the hexanoic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder and Paal-Knorr reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or dyes. Its unique electronic properties make it suitable for applications in electronics and photonics.
Mécanisme D'action
The mechanism by which Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-cyano-3,12-dioxo-18β-olean-1,9(11)-dien-30-oate: Known for its anti-cancer properties.
Methyl 2-cyano-3,11-dioxo-18beta-olean-1,-12-dien-30-oate: Studied for its synergistic effects with other drugs in cancer treatment.
Uniqueness
Methyl 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoate is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H25NO4 |
|---|---|
Poids moléculaire |
403.5g/mol |
Nom IUPAC |
methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate |
InChI |
InChI=1S/C25H25NO4/c1-3-4-13-18(25(29)30-2)26-23(27)21-19-14-9-5-6-10-15(14)20(22(21)24(26)28)17-12-8-7-11-16(17)19/h5-12,18-22H,3-4,13H2,1-2H3 |
Clé InChI |
JFZDTEUQUDYWFZ-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)OC)N1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
SMILES canonique |
CCCCC(C(=O)OC)N1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[(3-piperidin-1-ylpropanoylamino)carbamothioyl]benzamide](/img/structure/B410866.png)
![5-(2-{4-nitrophenyl}-2-oxoethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B410868.png)
![4-{[(Acetyloxy)imino]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B410870.png)

![Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B410875.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B410878.png)
![Diethyl 2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]malonate](/img/structure/B410879.png)
![9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B410880.png)

![3-allyl-2-[(3-chloro-2-butenyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B410882.png)

![N-(4-methoxybenzyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B410886.png)

![Methyl 4-[(2-chloro-6-methyl-4-pyrimidinyl)oxy]benzoate](/img/structure/B410889.png)
